Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]-
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Overview
Description
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- is a complex organic compound with a unique structure that includes a benzenamine moiety and a cyclobutenylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenamine with a cyclobutenone derivative in the presence of a methylthio group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzenamine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated cyclobutenylidene derivatives.
Scientific Research Applications
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-(methylthio)-: A simpler analog with a similar methylthio group but lacking the cyclobutenylidene moiety.
Benzenamine, 2-methoxy-3-(methylthio)-: Another analog with a methoxy group in addition to the methylthio group.
Uniqueness
Benzenamine, N-[3-(methylthio)-2-phenyl-2-cyclobuten-1-ylidene]- is unique due to its cyclobutenylidene group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications that simpler analogs may not be suitable for.
Properties
CAS No. |
749217-52-5 |
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Molecular Formula |
C17H15NS |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
3-methylsulfanyl-N,2-diphenylcyclobut-2-en-1-imine |
InChI |
InChI=1S/C17H15NS/c1-19-16-12-15(18-14-10-6-3-7-11-14)17(16)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |
InChI Key |
OQEFOHYFKRQHES-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC2=CC=CC=C2)C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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